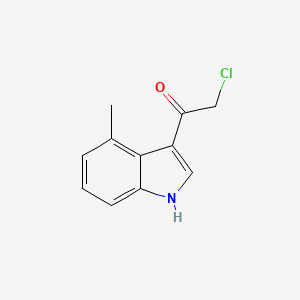

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

Beschreibung

2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a substituted indole derivative with the molecular formula C₁₁H₁₀ClNO and a molecular weight of 207.66 g/mol. Its structure features a 4-methylindole core substituted at the 3-position with a 2-chloroacetyl group. Key identifiers include the SMILES string CC1=C2C(=CC=C1)NC=C2C(=O)CCl and InChIKey JDVHIVMJZFUSJI-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

2-chloro-1-(4-methyl-1H-indol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-2-4-9-11(7)8(6-13-9)10(14)5-12/h2-4,6,13H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDVHIVMJZFUSJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one typically involves the chlorination of an indole derivative. One common method includes the reaction of 4-methylindole with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: Reduction can lead to the formation of alcohols or amines.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of substituted indole derivatives.

Oxidation: Formation of indole ketones or carboxylic acids.

Reduction: Formation of indole alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

-

Chlorination Reaction :

- Reacting 4-methylindole with chloroacetyl chloride in the presence of a base such as pyridine.

- The reaction is conducted under mild conditions, generally at room temperature, facilitating the formation of the desired product.

-

Industrial Production :

- In an industrial context, continuous flow reactors and automated systems may be employed to enhance efficiency and yield.

- Purification techniques such as high-performance liquid chromatography (HPLC) are utilized to ensure product purity.

Scientific Research Applications

2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one has several significant applications across various scientific disciplines:

Chemistry

- Intermediate in Organic Synthesis : This compound serves as a building block for synthesizing more complex organic molecules, particularly other indole derivatives.

Biology

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial effects, making it a candidate for developing new antibiotics.

Medicine

- Anticancer Potential : Research has shown that 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can inhibit the proliferation of cancer cells in vitro. Mechanisms include inducing apoptosis and causing cell cycle arrest at the G2/M phase, particularly in breast and lung cancer cell lines.

Industry

- Production of Specialty Chemicals : The compound is utilized in producing dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Research on the biological activity of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one highlights its potential therapeutic benefits:

Anticancer Activity

Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. The mechanism involves:

- Induction of apoptosis.

- Cell cycle arrest at specific phases (G2/M).

Antimicrobial Activity

The compound has been investigated for its ability to combat bacterial infections, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).

Structure–Activity Relationship Studies

Investigations into the structure–activity relationships (SAR) of similar indole derivatives have provided insights into how modifications can enhance or reduce biological activity, highlighting the importance of specific functional groups in mediating effects.

Wirkmechanismus

The mechanism of action of 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets. The chloro group can participate in electrophilic substitution reactions, while the indole ring can interact with biological receptors. These interactions can lead to the modulation of cellular pathways, resulting in various biological effects .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-[2-(4-chlorophenyl)-1H-indol-3-yl]ethan-1-one

- Molecular Formula: C₁₆H₁₁Cl₂NO

- Molecular Weight : 304.18 g/mol

- Key Differences: Features a 4-chlorophenyl group at the 2-position of the indole ring instead of a methyl group.

2-Chloro-1-(4-methoxy-1H-indol-3-yl)ethan-1-one

2-Chloro-1-[2-(4-methylphenyl)-1H-indol-3-yl]ethan-1-one

2-Chloro-1-[2-(4-fluorophenyl)-1H-indol-3-yl]ethan-1-one

- Molecular Formula: C₁₆H₁₁ClFNO

- Molecular Weight : 287.72 g/mol

- This compound is noted for its use in synthetic pipelines .

Biologische Aktivität

2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : C₁₇H₁₄ClN₁O

- Molecular Weight : 283.75 g/mol

- CAS Number : 923903-34-8

Biological Activity Overview

Research indicates that 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

A study examined the antimicrobial efficacy of various indole derivatives, including 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| 2-Chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one | 0.23 | B. cereus |

| Other tested compounds | Varies | E. coli, S. Typhimurium |

The compound demonstrated notable activity against Bacillus cereus, while showing moderate resistance against Escherichia coli .

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives have been documented in several studies. In one case, compounds similar to 2-chloro-1-(4-methyl-1H-indol-3-yl)ethan-1-one showed an anti-inflammatory effect ranging from 49.5% to 70.7% when tested against inflammatory models, compared to ibuprofen's 86.4% effectiveness .

Synthesis and Evaluation

A recent study focused on synthesizing various indole derivatives and evaluating their biological activities. The synthesis involved reacting indole derivatives with chloroacetyl chloride under basic conditions, yielding compounds with various substituents that influenced their biological activity.

Structure–Activity Relationship (SAR)

The structure–activity relationship of the compound suggests that the presence of the chloro group and methyl substitution on the indole ring enhances its biological activity. The SAR studies indicate that modifications at specific positions can significantly alter the potency against microbial species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.